2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a triazole-based acetamide derivative characterized by a 4-amino-1,2,4-triazole core substituted with a pyridin-3-yl group at position 3. The sulfanyl (-S-) bridge connects the triazole ring to an acetamide moiety, which is further modified with a phenyl group and an isopropyl group on the nitrogen atom. This structural framework is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties, as observed in related compounds .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13(2)23(15-8-4-3-5-9-15)16(25)12-26-18-22-21-17(24(18)19)14-7-6-10-20-11-14/h3-11,13H,12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUYSIYFAYSSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that similar compounds can bind to their targets, leading to a series of biochemical reactions. The compound may undergo deamination in the presence of certain ions during the process of coordination.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of certain enzymes.
Result of Action
Similar compounds have been shown to have various biological activities, such as anti-inflammatory, antitumor, antidiabetic, and others.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable nitriles.
- Thioether Formation : The triazole derivative reacts with a thiol compound to establish the thioether linkage.
- Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to yield the acetamide group.
Yields and Conditions
Reported yields for various synthetic routes range from moderate to high, with specific studies indicating yields around 73% under optimized conditions using solvents like ethanol or DMF and catalysts such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Triazole derivatives often exhibit activity against various biological targets, including:
- Antimicrobial Activity : Many triazoles show efficacy against bacteria and fungi due to their ability to disrupt cell wall synthesis or function.
- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Anticancer Activity
Recent studies have shown that triazole derivatives can significantly inhibit the proliferation of cancer cell lines. For example, a study utilizing MTT assays demonstrated that certain derivatives exhibited over 70% inhibition at concentrations as low as 12.5 µg/mL against HepG2 liver cancer cells .
Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of triazole compounds, noting that modifications in the pyridine group significantly enhance activity against Gram-positive and Gram-negative bacteria. The electron-rich nature of the triazole ring facilitates binding with biological targets, enhancing its efficacy .
Comparative Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, making it a potential candidate for developing new antibiotics or antifungal agents. Its mechanism of action is believed to involve the disruption of cellular processes in microorganisms, although further studies are required to elucidate these pathways fully.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles have been associated with inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies have indicated that this specific triazole derivative may interfere with cancer cell proliferation and survival mechanisms, presenting a promising avenue for cancer therapy development.
Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit specific enzymes related to various diseases. For instance, it has been studied as a potential inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By modulating PDE activity, this compound could contribute to therapeutic strategies for conditions like asthma and cardiovascular diseases.
Agricultural Applications
Fungicides
Given the compound's antifungal properties, it has potential applications as a fungicide in agriculture. The ability to combat fungal pathogens that affect crops could lead to increased agricultural yields and reduced reliance on conventional chemical fungicides, which often have harmful environmental effects.
Plant Growth Regulators
Research into the role of triazole compounds in plant growth regulation has shown that they can influence various physiological processes in plants. This compound may enhance resistance to abiotic stresses such as drought and salinity, promoting healthier plant growth under challenging conditions.
Material Science
Polymer Development
The unique chemical structure of this triazole derivative allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in various applications. For example, polymers modified with triazole compounds may exhibit improved thermal stability and mechanical strength.
Nanomaterials
Recent advancements in nanotechnology suggest that compounds like 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can be utilized in synthesizing nanomaterials with specific functionalities. These materials could find applications in drug delivery systems or as catalysts in chemical reactions.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Combat infections |
| Anticancer agents | Inhibit tumor growth | |
| Enzyme inhibitors | Treat diseases like asthma | |
| Agricultural Science | Fungicides | Increase crop yields |
| Plant growth regulators | Enhance resistance to environmental stress | |
| Material Science | Polymer development | Improve material properties |
| Nanomaterial synthesis | Enhance drug delivery systems |
Comparison with Similar Compounds
Pyridine Positional Isomers
- Pyridin-3-yl vs. Pyridin-2-yl (e.g., 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide): Exhibits altered solubility and metabolic stability due to steric effects near the triazole ring . Pyridin-4-yl (e.g., derivatives from Rajurkar et al.): Demonstrates superior antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) compared to pyridin-3-yl analogs, attributed to optimized hydrogen bonding .
Heterocyclic Replacements
- Furan-2-yl (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide): Shows potent anti-exudative activity (62% inhibition at 10 mg/kg vs. diclofenac sodium’s 65% at 8 mg/kg) but reduced thermal stability compared to pyridine-containing analogs .
Acetamide Side-Chain Modifications
N-Substituents
- N-Phenyl-N-isopropyl (target compound): The bulky isopropyl group may enhance lipophilicity (predicted logP: ~2.8), improving membrane permeability .
- N-(3-Fluoro-4-methylphenyl) (CAS 578736-90-0): Fluorine substitution increases electronegativity, enhancing protein binding (IC₅₀: 12 µM in anti-inflammatory assays) .
- N-(4-Sulfamoylphenyl) (CAS 573941-79-4): The sulfonamide group introduces hydrogen-bonding capacity, improving solubility (aqueous solubility: 1.2 mg/mL) but reducing CNS penetration .
Chloro/Methyl Substitutions
- N-(4-Chloro-2-methylphenyl) (CAS 578736-90-0): Chlorine at the para position increases oxidative stability, while methyl at ortho enhances steric shielding, prolonging half-life (t₁/₂: 4.7 h in vitro) .
Q & A
Q. What are the key synthetic pathways for 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Alkylation of 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH (pH ~10–12) .
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution under ambient or mildly heated conditions (40–60°C) .
- Step 3 : Purification via recrystallization using ethanol/water mixtures.
Key Variables : - Alkaline conditions (KOH) enhance nucleophilicity of the thiol group .
- Solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics and byproduct formation .
Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for pyridine (δ 8.1–8.9 ppm), triazole (δ 7.5–8.0 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm S-H stretching (absent post-alkylation) and C=O (amide I band at ~1650 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vivo models are suitable for preliminary evaluation of its anti-exudative activity?
- Formalin-Induced Rat Paw Edema : Administer 50–100 mg/kg doses orally; measure paw volume at 0.5–4 hr intervals. Active derivatives show 30–50% inhibition vs. controls .
- Histopathological Analysis : Assess leukocyte infiltration and vascular permeability in tissue samples .
Advanced Research Questions
Q. How can computational methods predict the biological targets and optimize the compound’s activity?
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or TNF-α. Pyridine and triazole moieties show strong hydrogen bonding with catalytic residues .
- PASS Program : Predict anti-inflammatory (Pa ~0.8) and analgesic (Pa ~0.7) activity based on structural analogs .
- QSAR Studies : Correlate substituent electronegativity (e.g., pyridin-3-yl vs. furan-2-yl) with IC₅₀ values .
Q. What crystallographic techniques resolve ambiguities in the compound’s 3D conformation?
Q. How do contradictory bioactivity results arise between in vitro and in vivo studies, and how can they be mitigated?
- Discrepancy Sources :
- Solutions :
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
